molecular formula C20H16BrN3O4 B2887630 N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-26-3

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2887630
CAS No.: 941904-26-3
M. Wt: 442.269
InChI Key: QKOJHALWRGHZNY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group to the benzyl ring.

    Bromination: Addition of a bromine atom to the phenyl ring.

    Amidation: Formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(4-fluoro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4/c1-13-10-15(21)7-8-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(11-14)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOJHALWRGHZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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